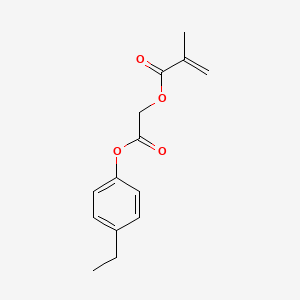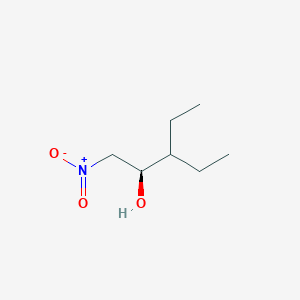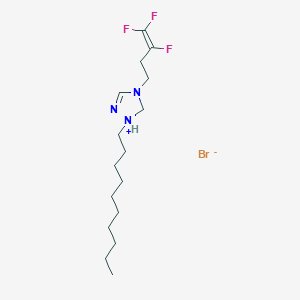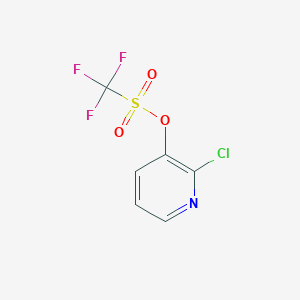![molecular formula C13H19NOTe B12527623 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine CAS No. 652132-28-0](/img/structure/B12527623.png)
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-[(4-methoxyphenyl)tellanyl]ethyl group. The presence of tellurium in its structure makes it an interesting subject for research due to the unique properties imparted by this element.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by the introduction of the tellanyl group. One common method involves the reaction of 4-methoxyphenyl telluride with an appropriate pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as halogenation, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: The compound can participate in substitution reactions where the tellanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while reduction could produce a telluride derivative .
Aplicaciones Científicas De Investigación
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in studies related to biological systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-{2-[(4-Methoxyphenyl)thio]ethyl}pyrrolidine: Similar structure but with sulfur instead of tellurium.
1-{2-[(4-Methoxyphenyl)selanyl]ethyl}pyrrolidine: Similar structure but with selenium instead of tellurium.
Uniqueness
The presence of tellurium in 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine imparts unique properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs. These differences can lead to distinct biological and chemical activities .
Propiedades
Número CAS |
652132-28-0 |
|---|---|
Fórmula molecular |
C13H19NOTe |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)tellanylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NOTe/c1-15-12-4-6-13(7-5-12)16-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Clave InChI |
UGWKRHLNZXUOOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Te]CCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)

![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)




![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)


![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

